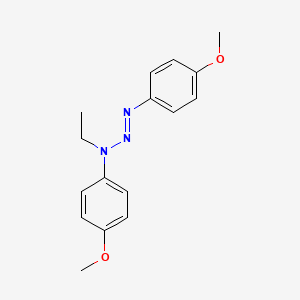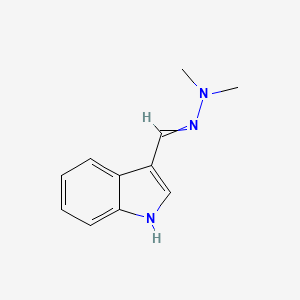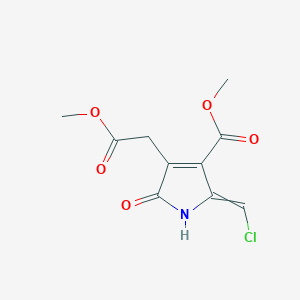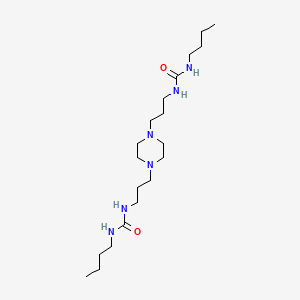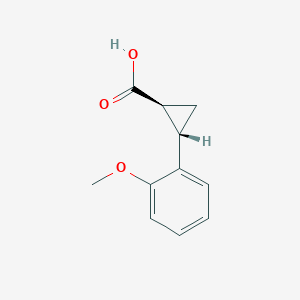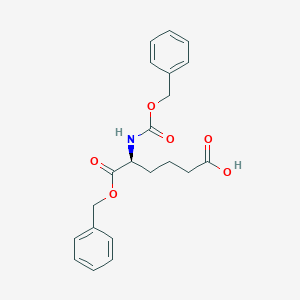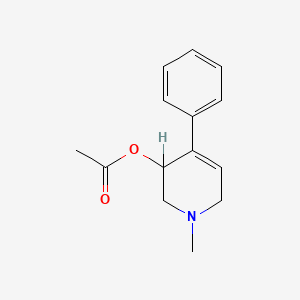
6-Bromo-2,4-bis(diphenylmethyl)-1,2,4-triazine-3,5(2h,4h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of bromine and diphenylmethyl groups is achieved through subsequent substitution reactions. These reactions often require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, halogens, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex triazine-based compounds.
科学研究应用
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- involves its interaction with specific molecular targets and pathways. The bromine and diphenylmethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor modulation, or interaction with cellular components.
相似化合物的比较
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione: The parent compound without the bromine and diphenylmethyl groups.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group at the 6-position.
1,2,4-Triazine-3,5(2H,4H)-dione derivatives: Various derivatives with different substituents at the 2, 4, and 6 positions.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)- is unique due to the presence of bromine and diphenylmethyl groups, which impart distinct chemical and biological properties
This detailed article provides a comprehensive overview of 1,2,4-Triazine-3,5(2H,4H)-dione,6-bromo-2,4-bis(diphenylmethyl)-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
15870-80-1 |
|---|---|
分子式 |
C29H22BrN3O2 |
分子量 |
524.4 g/mol |
IUPAC 名称 |
2,4-dibenzhydryl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C29H22BrN3O2/c30-27-28(34)32(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29(35)33(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
InChI 键 |
YSAKUWMYIKQFHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C(=NN(C3=O)C(C4=CC=CC=C4)C5=CC=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
